N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a methoxy group, a dihydroindenyl moiety, and a trifluoromethoxy-substituted benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the dihydroindenyl moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where an indene derivative is alkylated using an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the dihydroindenyl intermediate.
Formation of the benzamide group: The final step involves the coupling of the dihydroindenyl intermediate with a trifluoromethoxy-substituted benzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biological studies, particularly in receptor binding assays.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(methoxy)benzamide
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(fluoromethoxy)benzamide
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(chloromethoxy)benzamide
Uniqueness
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals with improved efficacy and selectivity.
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-25-18(10-14-4-2-3-5-15(14)11-18)12-23-17(24)13-6-8-16(9-7-13)26-19(20,21)22/h2-9H,10-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJLUWCMZMLDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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